molecular formula C15H12N2O5 B5027351 (4-Acetamidophenyl) 3-nitrobenzoate

(4-Acetamidophenyl) 3-nitrobenzoate

Cat. No.: B5027351
M. Wt: 300.27 g/mol
InChI Key: PLFKTRKWYNRAEK-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 3-nitrobenzoate is an ester derivative synthesized from 4-acetamidophenol and 3-nitrobenzoic acid. Its structure features a phenyl ring substituted with an acetamido group (-NHCOCH₃) at the para position and a nitro (-NO₂) group at the meta position of the benzoate moiety. The acetamido group may enhance solubility and hydrogen-bonding capacity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

(4-acetamidophenyl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-10(18)16-12-5-7-14(8-6-12)22-15(19)11-3-2-4-13(9-11)17(20)21/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFKTRKWYNRAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 3-nitrobenzoate typically involves the esterification of 4-acetamidophenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Acetamidophenyl) 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares (4-acetamidophenyl) 3-nitrobenzoate with key analogs:

Compound Name Phenyl Substituent Nitro Position Key Properties/Applications References
This compound 4-acetamido 3 Hypothesized solubility and bioactivity due to acetamido group; nitro at meta position may reduce bioreporter activation Inferred from analogs
(4-Chlorophenyl) 4-nitrobenzoate 4-chloro 4 Commercial availability; chloro substituent increases lipophilicity; nitro at para position may alter electronic properties
Organotin(IV) 3-nitrobenzoate derivatives None (bound to tin) 3 Antimalarial activity linked to nitro group and organotin moiety; cytotoxicity varies with alkyl chain length
2-Nitrobenzoate (2NBA) None 2 Induces EGFP expression in bioreporter assays; nitro at ortho position critical for specificity

Key Findings from Comparative Studies

  • Nitro Position Dictates Bioactivity :
    In bioreporter assays, 3-nitrobenzoate and 4-nitrobenzoate isomers failed to induce EGFP expression in BRprox mutant cells, unlike 2-nitrobenzoate (2NBA) . This highlights the importance of nitro group positioning, where ortho-substitution (2NBA) is essential for bioreporter activation. The meta-nitro configuration in this compound likely precludes similar activity.

  • Substituent Effects on Physicochemical Properties: The 4-acetamido group in the target compound may improve aqueous solubility compared to halogenated analogs like (4-chlorophenyl) 4-nitrobenzoate, which is more lipophilic due to the chloro substituent .
  • Pharmacological Potential: Organotin(IV) 3-nitrobenzoate derivatives exhibit antimalarial activity, though this is attributed to synergistic effects between the nitro group and the tin center . While this compound lacks a metal center, its nitrobenzoate moiety could still contribute to bioactivity in non-metal-dependent contexts.

Research Implications and Limitations

  • Structural Isomerism: The nitro group’s position (ortho, meta, para) significantly impacts biological specificity, as seen in bioreporter assays . This suggests that even minor structural changes in nitrobenzoate derivatives can lead to divergent applications.
  • Data Gaps : Direct pharmacological or mechanistic studies on this compound are absent in the reviewed literature. Further research is needed to validate inferred properties.

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